6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine
Overview
Description
6-{Bicyclo[221]hept-5-en-2-yl}pyrimidin-4-amine is a chemical compound characterized by its bicyclic structure and a pyrimidin-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylamine with appropriate pyrimidinylating agents under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or hydrogen halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or as a lead compound in drug discovery. Its interactions with biological targets can be explored to develop new treatments for various diseases.
Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanamine
Bicyclo[2.2.1]hept-5-en-2-ylmethanethiol
Bicyclo[2.2.1]hept-5-ylmethyl oxime
Uniqueness: 6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine is unique due to its bicyclic structure and the presence of the pyrimidin-4-amine moiety. This combination of structural features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11-5-10(13-6-14-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNIOSUICNCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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